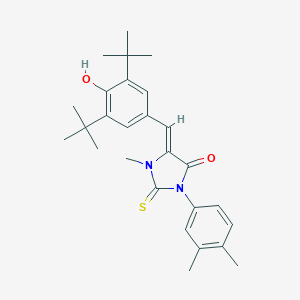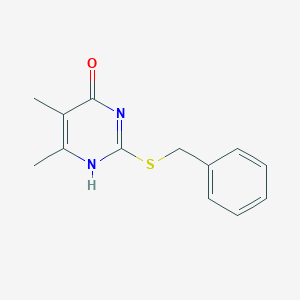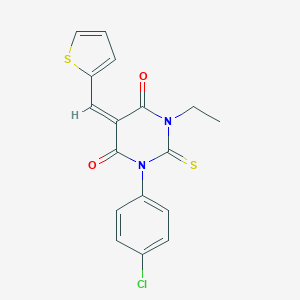![molecular formula C28H26FIN2O3 B297354 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as EF5, has been extensively studied for its ability to detect hypoxia in tumors and its potential use in cancer therapy.
作用機序
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one works by binding to hypoxic cells in the body. The compound is reduced to a stable radical in the presence of oxygen, which allows it to be detected using various imaging techniques. This compound has been shown to selectively accumulate in hypoxic regions of tumors and has been used to monitor the effectiveness of cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal models and has been well-tolerated in clinical trials. The compound is rapidly cleared from the body and does not accumulate in healthy tissues. This compound has been shown to have no significant effect on blood pressure, heart rate, or respiratory rate.
実験室実験の利点と制限
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized in large quantities. This compound is also highly selective for hypoxic cells and can be used to monitor the effectiveness of cancer therapies. However, this compound has limitations in that it requires specialized imaging techniques and may not be suitable for all types of tumors.
将来の方向性
There are several future directions for research on 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is the development of new imaging techniques that can improve the detection of hypoxia in tumors. Another area of interest is the use of this compound in combination with other cancer therapies to improve treatment outcomes. Additionally, there is potential for this compound to be used in the development of new cancer drugs that target hypoxic cells. Overall, this compound has the potential to make a significant impact on cancer research and therapy.
合成法
The synthesis of 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves a multi-step process that includes the reaction of 4-iodobenzaldehyde with ethyl acetoacetate, followed by a series of reactions with various reagents to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its ability to detect hypoxia in tumors. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. This compound is a hypoxia marker that can be used to detect areas of low oxygen in tumors. This information can be used to guide treatment decisions and improve patient outcomes.
特性
分子式 |
C28H26FIN2O3 |
|---|---|
分子量 |
584.4 g/mol |
IUPAC名 |
(4Z)-4-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodophenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C28H26FIN2O3/c1-3-10-25-22(28(33)32(31-25)21-12-6-5-7-13-21)15-19-16-24(30)27(26(17-19)34-4-2)35-18-20-11-8-9-14-23(20)29/h5-9,11-17H,3-4,10,18H2,1-2H3/b22-15- |
InChIキー |
KBLNUCCSXSNGKX-JCMHNJIXSA-N |
異性体SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4 |
正規SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3F)OCC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)

![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![5-{3-Allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297290.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)

